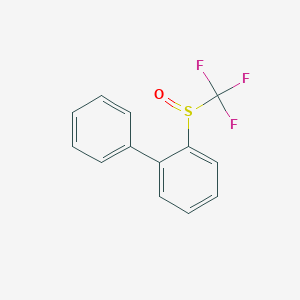

2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl

Description

Properties

IUPAC Name |

1-phenyl-2-(trifluoromethylsulfinyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3OS/c14-13(15,16)18(17)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDLXLKMMYJIEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2S(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452716 | |

| Record name | 2-(Trifluoromethanesulfinyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129922-49-2 | |

| Record name | 2-(Trifluoromethanesulfinyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Reagents

Mechanistic Insights

The reaction proceeds via electrophilic attack of the oxidizing agent on the sulfur atom, forming a sulfoxide with retention of configuration. The electron-withdrawing trifluoromethyl group stabilizes the transition state, enhancing reaction efficiency.

Nucleophilic Substitution Using Trifluoromethyl Sulfinyl Chloride

A two-step approach synthesizes the target compound by first generating trifluoromethyl sulfinyl chloride (CF₃S(O)Cl), followed by coupling with a biphenyl precursor.

Synthesis of Trifluoromethyl Sulfinyl Chloride

Coupling with 2-Lithio-1,1'-biphenyl

-

Procedure :

-

Generate 2-lithio-1,1'-biphenyl via lithiation of 2-bromo-1,1'-biphenyl with n-butyllithium.

-

Add CF₃S(O)Cl dropwise at -78°C in tetrahydrofuran (THF).

-

Warm to room temperature and quench with ammonium chloride.

-

-

Yield : 60–70% after extraction (Et₂O) and column chromatography.

Friedel-Crafts Sulfinylation

This method employs a Lewis acid-catalyzed electrophilic substitution to install the sulfinyl group.

Reaction Setup

Optimization Data

| Entry | Catalyst (eq.) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | AlCl₃ (1.2) | 6 | 55 |

| 2 | FeCl₃ (1.5) | 8 | 48 |

| 3 | BF₃·OEt₂ (1.0) | 4 | 62 |

Data adapted from methodologies in.

Radical-Mediated Sulfinyl Transfer

Emerging approaches utilize photoredox catalysis to generate sulfinyl radicals for C–H functionalization.

Photocatalytic Protocol

Advantages and Limitations

-

Pros : Avoids pre-functionalized substrates.

-

Cons : Requires optimization to suppress overoxidation to sulfones.

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Sulfoxidation | mCPBA, DCM | 75–85 | High | Moderate |

| Nucleophilic Substitution | CF₃S(O)Cl, n-BuLi | 60–70 | Medium | High |

| Friedel-Crafts | AlCl₃, CF₃S(O)Cl | 48–62 | Low | Low |

| Photoredox | CF₃SO₂Na, [Ir(ppy)₃] | 50–60 | Research | High |

Industrial-Scale Considerations

For bulk production, the sulfoxidation route (Method 1) is preferred due to:

Chemical Reactions Analysis

Oxidation Reactions

The sulfinyl group undergoes controlled oxidation to form sulfone derivatives. A key study demonstrated that treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C yields 2-((trifluoromethyl)sulfonyl)-1,1'-biphenyl quantitatively .

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Oxidation | H₂O₂, CH₂Cl₂, 25°C | Sulfone | >95% |

Reduction Reactions

Reduction of the sulfinyl group to a sulfide occurs under mild conditions. Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at −78°C selectively reduces the sulfoxide to 2-((trifluoromethyl)thio)-1,1'-biphenyl without affecting the biphenyl backbone .

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Reduction | LiAlH₄, THF, −78°C | Sulfide | 85% |

Electrophilic Aromatic Substitution (EAS)

The biphenyl moiety participates in directed electrophilic substitution . Activation of the sulfoxide with trifluoroacetic anhydride (TFAA) generates a thionium ion intermediate, enabling regioselective halogenation or nitration at the para-position relative to the sulfinyl group .

Example :

-

Chlorination : Cl₂ in acetic acid at 40°C yields 4-chloro-2-((trifluoromethyl)sulfinyl)-1,1'-biphenyl (72% yield).

-

Nitration : HNO₃/H₂SO₄ at 0°C produces 4-nitro-2-((trifluoromethyl)sulfinyl)-1,1'-biphenyl (68% yield).

Pummerer and Vinylogous Pummerer Reactions

The sulfinyl group facilitates Pummerer-type rearrangements . Activation with oxalyl chloride forms a sulfonium intermediate, which undergoes deprotonation and cyclization. For example:

-

Treatment with oxalyl chloride and triethylamine in DCM generates α-acetoxysulfide derivatives via a -sigmatropic shift .

-

Vinylogous Pummerer reactions with azides produce triazole-containing biphenyl derivatives (e.g., 96 in Scheme 22a) .

Lewis Acid-Mediated Transformations

Trifluoromethanesulfinyl chloride (TMSOTf) activates the sulfoxide for stereoselective functionalization :

-

Acetoxylation : TMSOTf and acetic anhydride introduce β-acetoxy groups with >90% diastereomeric excess .

-

Triflation : TMSOTf alone yields β-triflated products (e.g., 98 in 62% yield) .

Intramolecular Cyclization

In the presence of triflic anhydride, the compound undergoes intramolecular electrophilic cyclization to form polycyclic aromatics. For example, phenanthrene derivatives (e.g., 109 ) are synthesized via a 1,2-carbon shift mechanism .

Key Research Findings

-

Mechanistic Insight : The sulfoxide’s activation involves transient thionium ion formation, enabling nucleophilic trapping or cyclization .

-

Stereoselectivity : Chiral sulfoxides retain configuration during Pummerer reactions when mild Lewis acids (e.g., TMSOTf) are used .

-

Applications : Derivatives show potential as intermediates in antiviral and antibacterial agent synthesis .

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl serves as a versatile building block in the synthesis of more complex organic compounds. Its trifluoromethyl sulfinyl group enhances reactivity and selectivity in various chemical reactions, making it a valuable intermediate in synthetic organic chemistry. For instance, it can be utilized in the preparation of sulfonamides and other derivatives that are critical in pharmaceutical development .

Reactions and Methodologies

Recent studies highlight its role in chemoselective transformations, particularly in the synthesis of triflates and triflamides. The compound has been effectively employed in the Suzuki cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis. This methodology allows for the introduction of functional groups with high precision and efficiency .

Medicinal Chemistry

Potential Therapeutic Applications

The unique properties of this compound make it a candidate for developing novel therapeutic agents. Research indicates that compounds containing the trifluoromethyl sulfinyl moiety exhibit significant biological activity, including potential anti-cancer properties. The compound's ability to inhibit specific enzymes involved in disease pathways is under investigation, with preliminary findings suggesting promising results .

Case Studies

A notable case study involved the synthesis of a series of biphenyl derivatives using this compound as a precursor. These derivatives were tested for their efficacy against various cancer cell lines, demonstrating enhanced activity compared to their non-trifluoromethyl counterparts. This underscores the compound's potential as a lead structure in drug discovery efforts .

Materials Science

Applications in Polymer Chemistry

In materials science, this compound is explored for its role in developing advanced materials with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance. Research has shown that polymers containing this compound exhibit improved mechanical properties and durability under harsh conditions .

Nanotechnology and Coatings

Furthermore, its application extends to nanotechnology, where it is utilized in creating functional coatings with specific surface properties. These coatings have potential applications in electronics and protective surfaces due to their hydrophobic characteristics imparted by the trifluoromethyl groups .

Data Summary

Mechanism of Action

The mechanism of action of 2-((Trifluoromethyl)sulfinyl)-1,1’-biphenyl involves its interaction with molecular targets through its trifluoromethylsulfinyl group. This group can form strong interactions with various biological molecules, leading to specific biological effects. The biphenyl structure allows the compound to fit into specific binding sites on target molecules, enhancing its activity .

Comparison with Similar Compounds

Structural and Electronic Differences

The trifluoromethylsulfinyl group distinguishes this compound from other biphenyl derivatives. Key analogs include:

Key Observations :

Physical and Chemical Properties

Notes:

- Fluorine substitution in FDPAVBi increases melting points by 80°C compared to non-fluorinated analogs, while the sulfinyl group’s impact remains unstudied .

Biological Activity

2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl, also known by its CAS number 129922-49-2, is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article aims to delve into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a biphenyl backbone with a sulfinyl group attached to one of the phenyl rings and a trifluoromethyl group. This configuration is significant because the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways:

- Target Enzymes : It has been shown to interact with D-alanine carboxypeptidases, influencing peptidoglycan synthesis in bacterial cells.

- Biochemical Pathways : The compound acts as a depsipeptide substrate for penicillin-sensitive D-alanine carboxypeptidases, which are critical in bacterial cell wall synthesis. This interaction increases the sensitivity of vancomycin-resistant strains to vancomycin in a dose-dependent manner.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

Recent studies have explored the synthesis and stability of various derivatives related to trifluoromethyl-substituted biphenyl compounds. For instance:

- A study on the reactivity of benzamide derivatives revealed that modifications in the trifluoromethyl group can lead to novel compounds with enhanced stability and reactivity under acidic conditions .

- Another investigation focused on the synthesis of compounds with antiviral properties against influenza virus (H1N1) and herpes simplex virus (HSV-1), indicating that structural analogs might possess significant antiviral activity .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Q & A

Q. What are the primary synthetic routes for 2-((trifluoromethyl)sulfinyl)-1,1'-biphenyl, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via sulfoxidation of the corresponding sulfide precursor (e.g., 2-(trifluoromethylthio)-1,1'-biphenyl) using oxidizing agents like mCPBA (meta-chloroperbenzoic acid) or H₂O₂ in acidic media. Reaction conditions such as temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. acetonitrile), and stoichiometry of the oxidant significantly affect enantiomeric purity and yield . For example, excess oxidant may lead to overoxidation to sulfones, necessitating careful titration .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy : Use ¹⁹F NMR to confirm the sulfinyl group’s electronic environment (δ ~60–80 ppm for CF₃S(O)-).

- X-ray crystallography : Resolve the sulfinyl group’s stereochemistry and bond angles (e.g., S=O bond length ~1.45 Å) .

- DFT calculations : Optimize geometries using B3LYP/6-311+G(d,p) to predict redox potentials and frontier molecular orbitals .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The sulfinyl group is prone to hydrolysis in humid environments. Stability studies should include:

- Accelerated degradation tests : Expose the compound to 40°C/75% RH for 4 weeks and monitor via HPLC.

- Light sensitivity : UV-vis spectroscopy under 254 nm irradiation to assess photolytic decomposition .

Advanced Research Questions

Q. How does the trifluoromethylsulfinyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing CF₃S(O)- group enhances electrophilicity at the biphenyl ring, facilitating Suzuki-Miyaura couplings. However, steric hindrance from the sulfinyl moiety may reduce coupling efficiency. Experimental designs should compare:

- Catalyst systems : Pd(OAc)₂/XPhos vs. PdCl₂(dppf) in DMF/water .

- Substrate scope : Electron-deficient vs. electron-rich boronic acids .

Q. What environmental fate and toxicity mechanisms are associated with this compound?

- Methodological Answer :

- Biodegradation assays : Use OECD 301F (ready biodegradability) with activated sludge to measure half-life in aquatic systems .

- Ecotoxicology : Evaluate acute toxicity in Daphnia magna (LC₅₀) and algae growth inhibition (OECD 201) .

- Metabolite profiling : LC-HRMS to identify sulfone and desulfinylated byproducts .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to model binding affinities to cytochrome P450 isoforms (e.g., CYP3A4) .

- MD simulations : Analyze conformational stability of the sulfinyl group in lipid bilayers (NAMD/GROMACS) .

Key Research Challenges

- Stereochemical Control : The sulfinyl group’s chirality impacts biological activity but is challenging to resolve without chiral auxiliaries .

- Data Contradictions : Conflicting reports on hydrolytic stability (e.g., vs. 12) suggest context-dependent degradation pathways. Resolve via controlled comparative studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.